molecular formula C9H13NO3S B13044305 (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hcl

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hcl

Cat. No.: B13044305
M. Wt: 215.27 g/mol
InChI Key: NWIHYKJMGYEDRI-SECBINFHSA-N
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Description

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfonyl-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Sulfonylation: The benzene derivative undergoes sulfonylation to introduce the methylsulfonyl group.

    Amination: The sulfonylated intermediate is then subjected to amination to introduce the amino group.

    Chiral Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Chemistry: To enhance efficiency and scalability.

    Catalysis: Use of catalysts to improve reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The methylsulfonyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

(2S)-2-amino-2-(3-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1

InChI Key

NWIHYKJMGYEDRI-SECBINFHSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)[C@@H](CO)N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(CO)N

Origin of Product

United States

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